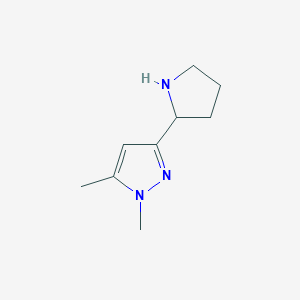
1,5-dimethyl-3-pyrrolidin-2-yl-1H-pyrazole
Overview
Description
“1,5-Dimethyl-3-pyrrolidin-2-yl-1H-pyrazole” is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of “1,5-dimethyl-3-pyrrolidin-2-yl-1H-pyrazole” can be represented by the SMILES string CC1=CC(=NN1C)C2CCCN2 . This indicates that the compound contains a pyrazole ring (a five-membered ring with two nitrogen atoms) and a pyrrolidine ring (a five-membered ring with one nitrogen atom) .
Chemical Reactions Analysis
While specific chemical reactions involving “1,5-dimethyl-3-pyrrolidin-2-yl-1H-pyrazole” were not found in the search results, pyrazole compounds are known to be used as scaffolds in the synthesis of bioactive chemicals .
Physical And Chemical Properties Analysis
“1,5-Dimethyl-3-pyrrolidin-2-yl-1H-pyrazole” is a solid compound . Its InChI key is QIHBXSYHLABMSM-UHFFFAOYSA-N .
Scientific Research Applications
Antileishmanial and Antimalarial Activity
Compounds similar to “1,5-dimethyl-3-pyrrolidin-2-yl-1H-pyrazole” have been studied for their potential in treating parasitic diseases such as leishmaniasis and malaria. For instance, a study has shown that certain pyrazole derivatives exhibit potent in vitro antipromastigote activity, which could be beneficial in developing new antileishmanial drugs .
Integrin Binding for Therapeutic Targeting
Pyrrolidinyl-pyrazole derivatives have been found to have high affinity for specific integrins, which are important targets in cancer therapy and other diseases. The binding properties of these compounds make them suitable candidates for drug development, particularly for conditions where integrin interaction plays a crucial role .
Synthesis of Pyrrolidin-2-ones
The transformation of pyrrolidinyl compounds is used in the synthesis of pyrrolidin-2-ones, which are valuable intermediates in pharmaceutical chemistry. These transformations often involve cycloaddition reactions that yield substituted pyrrolidin-2-ones with potential biological activity .
Drug Discovery Scaffold
The pyrrolidine ring is a versatile scaffold in drug discovery. It is used in various synthetic strategies to create novel therapeutic agents. The functionalization of preformed pyrrolidine rings, including derivatives similar to “1,5-dimethyl-3-pyrrolidin-2-yl-1H-pyrazole”, is a common approach in medicinal chemistry .
Biological Importance in Chirality
Pyrrolidinyl compounds play a significant role in the study of chirality and its biological importance. Optically pure forms of pyrrolidine derivatives are prepared for research into stereoselective reactions and atropisomerism, which are critical in the development of enantioselective drugs .
Future Directions
properties
IUPAC Name |
1,5-dimethyl-3-pyrrolidin-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-6-9(11-12(7)2)8-4-3-5-10-8/h6,8,10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYNRTWNQATPEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-3-pyrrolidin-2-yl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



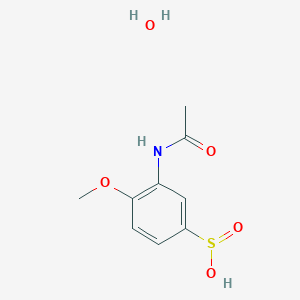
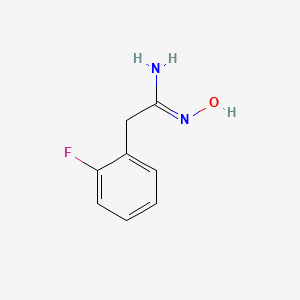

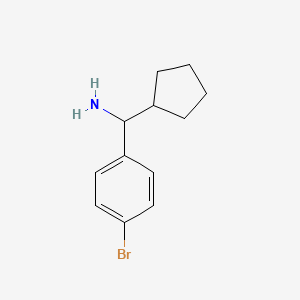

![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648700.png)

![sodium;3-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(3-sulfonatopropyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]propane-1-sulfonate](/img/structure/B1648706.png)
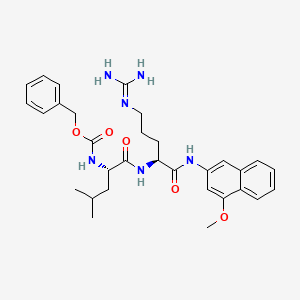


![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(3,4,5-trimethoxyphenyl)-, 7-oxide](/img/structure/B1648739.png)

